3-Hydroxy-4-aminobiphenyl is an organic compound characterized by its biphenyl structure with an amino group and a hydroxyl group. It is a derivative of 4-aminobiphenyl, which has been studied for its biological activities and potential applications in various fields. The compound's structure allows it to participate in significant chemical reactions, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
3-Hydroxy-4-aminobiphenyl can be derived from 4-aminobiphenyl through various synthetic pathways. The presence of hydroxyl and amino functional groups contributes to its reactivity and potential biological activity.
This compound falls under the category of aromatic amines, which are known for their applications in dye production, pharmaceuticals, and as intermediates in organic synthesis. Its classification is significant due to the implications for toxicity and environmental impact associated with aromatic amines.
The synthesis of 3-hydroxy-4-aminobiphenyl can be achieved through several methods:
The synthesis requires careful control of reaction conditions (temperature, pressure, and pH) to ensure high yields and selectivity for the desired product. Analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are often used to monitor the progress and purity of the reactions.
The molecular formula for 3-hydroxy-4-aminobiphenyl is CHNO. The compound features two phenyl rings connected by a single bond, with one amino group (-NH) and one hydroxyl group (-OH) attached to the aromatic system.
3-Hydroxy-4-aminobiphenyl can undergo several types of chemical reactions:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions. For instance, oxidative conditions may lead to undesired polymerization or degradation products if not controlled properly.
The biological activity of 3-hydroxy-4-aminobiphenyl is primarily linked to its ability to form DNA adducts upon metabolic activation. This process typically involves:
Studies have shown that exposure to this compound can lead to significant DNA damage, highlighting its potential role as a carcinogen in certain contexts.
Relevant data indicates that this compound's reactivity profile makes it suitable for various synthetic applications while also posing risks related to its carcinogenic potential.
3-Hydroxy-4-aminobiphenyl has several scientific uses:
3-Hydroxy-4-aminobiphenyl (systematic name: 4-amino[1,1′-biphenyl]-3-ol) is a hydroxylated derivative of biphenyl with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. Its structure consists of two phenyl rings connected by a C–C single bond, with an amino group (–NH2) at the para position and a hydroxyl group (–OH) at the meta position relative to the interring bond on one phenyl ring. This arrangement creates an unsymmetrical electronic distribution, influencing its chemical behavior [3] [8].
Table 1: Key Physicochemical Properties of 3-Hydroxy-4-aminobiphenyl
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C12H11NO | - |
Molecular Weight | 185.22 g/mol | - |
SMILES | NC1=CC=C(C=C1O)C2=CC=CC=C2 | - |
InChI Key | ILGJVPVZCNNBKI-UHFFFAOYSA-N | - |
Melting Point | Not fully characterized | Estimated >100°C (decomposition) |
Solubility | Moderate in polar solvents | Ethanol, acetone; low in water |
pKa (amino) | ~4.35 (conjugate acid) | 18°C, water [8] |
pKa (phenolic) | ~9.5–10.5 | Estimated from analogues [8] |
UV-Vis Absorption | λmax ~280–300 nm | Aromatic π→π* transition |
The compound exists as an achiral solid at room temperature. Its spectroscopic signatures include:
The positions of the –OH and –NH2 groups critically define the reactivity and electronic properties of aminohydroxybiphenyl isomers:
Table 2: Isomeric Differentiation of Key Aminohydroxybiphenyls
Isomer | Substituent Positions | Electronic Properties | Key Distinguishing Features |
---|---|---|---|
3-Hydroxy-4-aminobiphenyl | –OH (meta), –NH2 (para) | Moderate conjugation disruption | Asymmetric charge distribution; intramolecular H-bonding possible |
4-Hydroxy-4'-aminobiphenyl | –OH and –NH2 on opposite rings (para) | Extended conjugation | Quinoid-like structure formation |
2-Hydroxy-4-aminobiphenyl | –OH (ortho), –NH2 (para) | Strong steric hindrance | Intramolecular H-bonding likely |
4-Aminobiphenyl (parent) | –NH2 (para) | Planar, high conjugation | Strong carcinogen [8] |
Structural Differentiation Techniques:
The meta-hydroxy group in 3-hydroxy-4-aminobiphenyl disrupts linear conjugation, leading to weaker fluorescence quantum yields compared to para-aminophenol analogues [8].
3-Hydroxy-4-aminobiphenyl exhibits complex stability and degradation pathways influenced by light, oxygen, and pH:
Photochemical Stability
Oxidative Pathways
pH-Dependent Behavior
Environmental Fate
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7